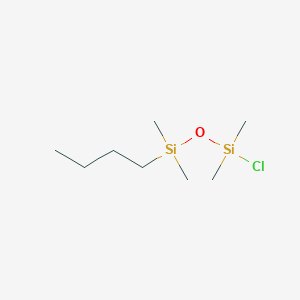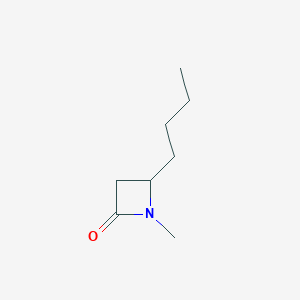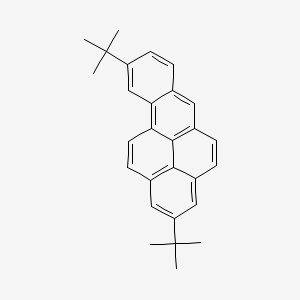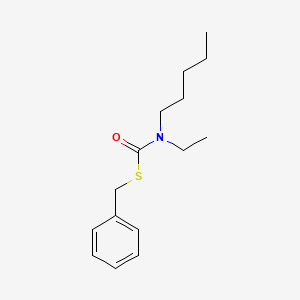
S-Benzyl ethyl(pentyl)carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Benzyl ethyl(pentyl)carbamothioate is an organic compound that belongs to the class of carbamothioates These compounds are characterized by the presence of a thiocarbonyl group (C=S) attached to a carbamate group (N-C=O)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl ethyl(pentyl)carbamothioate typically involves the reaction of benzyl chloride with ethyl(pentyl)carbamothioate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the thiocarbonyl group of ethyl(pentyl)carbamothioate attacks the benzyl chloride, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and concentration of reactants.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiocarbonyl group (C=S) is converted to a sulfoxide (C=S=O) or sulfone (C=S=O2) group.
Reduction: The compound can be reduced to form the corresponding thiol (C-SH) or sulfide (C-S-C).
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
S-Benzyl ethyl(pentyl)carbamothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other thiocarbonyl compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of S-Benzyl ethyl(pentyl)carbamothioate involves its interaction with specific molecular targets. The thiocarbonyl group (C=S) can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
S-Benzyl ethylcarbamothioate: Similar structure but lacks the pentyl group.
S-Benzyl methylcarbamothioate: Similar structure but has a methyl group instead of the ethyl(pentyl) group.
S-Benzyl propylcarbamothioate: Similar structure but has a propyl group instead of the ethyl(pentyl) group.
Comparison: S-Benzyl ethyl(pentyl)carbamothioate is unique due to the presence of the ethyl(pentyl) group, which can influence its chemical reactivity and biological activity. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
85785-23-5 |
|---|---|
Molekularformel |
C15H23NOS |
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
S-benzyl N-ethyl-N-pentylcarbamothioate |
InChI |
InChI=1S/C15H23NOS/c1-3-5-9-12-16(4-2)15(17)18-13-14-10-7-6-8-11-14/h6-8,10-11H,3-5,9,12-13H2,1-2H3 |
InChI-Schlüssel |
LRLSRIXNGLXHBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CC)C(=O)SCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-](/img/structure/B14422557.png)

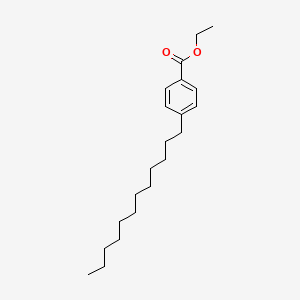


![(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14422579.png)

